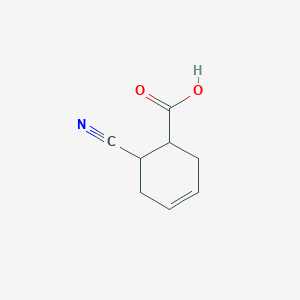

6-Cyanocyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyanocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-2,6-7H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLNREJCVIVPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534124 | |

| Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115747-07-4 | |

| Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclohexene Carboxylic Acid Scaffolds in Organic Chemistry Research

The cyclohexene (B86901) carboxylic acid scaffold is a prevalent structural motif in organic chemistry, valued for its utility as a versatile intermediate in the synthesis of more complex molecules. These scaffolds serve as foundational building blocks for a wide array of compounds with significant biological and material properties.

Research has demonstrated that derivatives of cyclohexene carboxylic acid are precursors in the creation of pharmaceuticals, agrochemicals, and polymers. The inherent functionality of the scaffold—the double bond and the carboxylic acid—allows for a multitude of chemical transformations. The double bond can undergo reactions such as hydrogenation, halogenation, and epoxidation, while the carboxylic acid group can be converted into esters, amides, acid chlorides, and other derivatives.

Furthermore, numerous studies have investigated cyclohexene carboxylic acid derivatives for their potential biological activities. mdpi.com Depending on the other substituents on the ring, these compounds have shown promise as anti-inflammatory, antimicrobial, and antitumor agents. mdpi.comresearchgate.net For instance, the synthesis of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has been explored for anti-inflammatory and antiproliferative properties. mdpi.com This highlights the importance of the cyclohexene carboxylic acid core as a privileged scaffold in medicinal chemistry for the development of new therapeutic agents.

Importance of Nitrile Functionality in Chemical Synthesis and Transformations

The nitrile, or cyano, group is one of the most versatile functional groups in organic synthesis due to its ability to be transformed into a variety of other functionalities. This synthetic flexibility makes nitrile-containing compounds valuable intermediates.

The primary transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first yield a primary amide (R-CONH₂) and, upon further reaction, a carboxylic acid (R-COOH). This provides a synthetic route to carboxylic acids from alkyl halides via nucleophilic substitution with a cyanide salt, effectively lengthening a carbon chain by one atom.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is fundamental in the synthesis of many pharmaceuticals and other nitrogen-containing compounds.

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents or organolithium reagents to form ketones after hydrolysis of the intermediate imine salt. This allows for the construction of complex carbon skeletons.

Beyond these fundamental transformations, the nitrile group can participate in cycloaddition reactions and can act as a directing group in C-H bond functionalization, further broadening its synthetic utility. Its unique reactivity, stemming from the combination of a nucleophilic nitrogen atom, an electrophilic carbon center, and the π-system of the triple bond, makes it a cornerstone of modern organic synthesis.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Reaction with Grignard Reagent | 1. R'-MgBr, ether; 2. H₃O⁺ | Ketone |

Overview of 6 Cyanocyclohex 3 Ene 1 Carboxylic Acid Within Contemporary Academic Investigations

Strategies for the Construction of the Cyclohexene Core with Carboxylic Acid Functionality

The formation of the cyclohexene carboxylic acid scaffold can be achieved through several powerful synthetic reactions, including cycloadditions, manipulations of existing cyclic systems, and oxidative pathways.

Diels-Alder Cycloaddition Approaches for Cyclohexene Carboxylic Acid Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereocontrol. caltech.edu This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne). cerritos.edumasterorganicchemistry.com For the synthesis of cyclohexene carboxylic acids, a diene such as 1,3-butadiene (B125203) is reacted with a dienophile containing a carboxylic acid group, like acrylic acid. acs.orggoogle.com

The reaction between 1,3-butadiene and acrylic acid yields 3-cyclohexene-1-carboxylic acid. google.com This reaction can be influenced by various factors, including the use of Lewis acid catalysts like aluminum chloride, which can enhance the reaction rate. masterorganicchemistry.comacs.org The stereoselectivity of the Diels-Alder reaction is a key feature, often leading to the preferential formation of the endo product due to secondary orbital interactions. caltech.edursc.org However, studies have shown that the kinetic endo:exo ratios for the reaction of 1,3-butadiene with dienophiles like acrylic acid can be close to 1:1, challenging the notion of inherent endo-selectivity in the simplest Diels-Alder reactions. rsc.org

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Carboxylic Acid Synthesis

| Diene | Dienophile | Product | Catalyst | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Acrylic Acid | 3-Cyclohexene-1-carboxylic acid | None/Thermal | google.com |

| 1,3-Butadiene | Methyl Acrylate | Methyl 3-cyclohexene-1-carboxylate | BF3 | mdpi.com |

| Isoprene (B109036) | Acrylic Acid | 4-Methylcyclohex-3-ene-1-carboxylic acid | TiCl4 | researchgate.net |

| Cyclopentadiene | Acrylic Acid Derivatives | Bicyclic carboxylic acids | - | researchgate.net |

Synthetic Routes Initiated from Cyclohexenone Precursors

Cyclohexenone derivatives serve as versatile starting materials for the synthesis of cyclohexene carboxylic acids. researchgate.net These precursors can undergo a variety of transformations to introduce the carboxylic acid functionality. One common approach involves the conversion of the ketone group into other functional groups that can then be transformed into a carboxylic acid.

For instance, a cyclohexenone can be subjected to reactions that introduce a carbon-carbon bond at the carbonyl carbon, which can then be oxidized to a carboxylic acid. While direct conversion is less common, multi-step sequences involving the protection of the double bond, modification of the ketone, and subsequent deprotection and oxidation are feasible. Research has demonstrated the synthesis of various cyclohexene carboxylic acid derivatives starting from cyclohexenone precursors, which are valuable in the development of new compounds with potential biological activities. researchgate.net

Oxidative Pathways and Rearrangements Leading to Cyclohexene Carboxylic Acids

Oxidative methods provide another avenue for the synthesis of cyclohexene carboxylic acids. These can involve the oxidation of corresponding cyclohexene derivatives, such as cyclohexene aldehydes or alcohols. For example, the oxidation of cyclohexanecarbaldehyde can yield cyclohexanecarboxylic acid. researchgate.net While this example pertains to a saturated ring, similar oxidative transformations can be applied to unsaturated systems with appropriate protection of the double bond if necessary.

Rearrangement reactions can also be employed. For instance, the Favorskii rearrangement of α-haloketones can lead to the formation of carboxylic acids with a rearranged carbon skeleton. organic-chemistry.org While not a direct route to this compound, such rearrangements are powerful tools in the broader context of synthesizing substituted cyclic carboxylic acids. Furthermore, the oxidative cleavage of bicyclic systems can also yield dicarboxylic acids based on a cyclohexene core.

Methodologies for the Introduction of the Nitrile Group at Specific Positions

The introduction of a nitrile (cyano) group is a critical step in the synthesis of the target molecule. This can be accomplished through nucleophilic substitution reactions or by the transformation of other functional groups.

Nucleophilic Cyanation Reactions for Cyano-Cyclohexene Derivatives

Nucleophilic cyanation is a direct method for introducing a cyano group onto a carbon framework. d-nb.info This typically involves the reaction of an electrophilic carbon with a cyanide nucleophile, such as sodium cyanide or potassium cyanide. wikipedia.orgchemguide.co.uk For the synthesis of cyano-cyclohexene derivatives, a suitable leaving group on the cyclohexene ring is required. For example, an alkyl halide derivative of cyclohexene can undergo an SN2 reaction with a cyanide salt to form the corresponding nitrile. openstax.orglibretexts.org

The choice of solvent is crucial in these reactions; for instance, using ethanol (B145695) as a solvent when reacting a halogenoalkane with potassium cyanide helps to avoid the formation of alcohol byproducts. chemguide.co.uklibretexts.org Various cyanating agents are available, including trimethylsilyl (B98337) cyanide (TMSCN), which can be used in the presence of a Lewis acid. scielo.br

Table 2: Common Cyanating Agents and Their Applications

| Cyanating Agent | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Sodium Cyanide (NaCN) | Alkyl Halides | SN2 | wikipedia.org |

| Potassium Cyanide (KCN) | Aryl Halides (with catalyst) | Nucleophilic Aromatic Substitution | wikipedia.org |

| Trimethylsilyl Cyanide (TMSCN) | Aldehydes, Ketones, Imines | Nucleophilic Addition | scielo.br |

| Potassium Ferricyanide (K4[Fe(CN)6]) | Aryl Halides (with catalyst) | Palladium-catalyzed cyanation | d-nb.infowikipedia.org |

Cyanohydrin Formation and Subsequent Dehydration Strategies

An alternative strategy for introducing a nitrile group involves the formation of a cyanohydrin from a carbonyl compound, followed by dehydration. libretexts.org This two-step process begins with the nucleophilic addition of a cyanide ion to an aldehyde or ketone, resulting in a cyanohydrin (an α-hydroxy nitrile). chemguide.co.uklibretexts.org

This reaction is typically carried out using hydrogen cyanide or by mixing a cyanide salt with an acid. chemguide.co.uk The resulting cyanohydrin can then be dehydrated to form a nitrile. This dehydration can be achieved using reagents like thionyl chloride or phosphorus pentoxide. openstax.orgalgoreducation.com While this method is more commonly applied to acyclic or saturated cyclic systems, it can be adapted for the synthesis of unsaturated nitriles if a suitable cyclohexenone or cyclohexene aldehyde precursor is available. The formation of nitriles from aldehydes can also be achieved through the dehydration of aldoximes, which are formed by the reaction of an aldehyde with hydroxylamine. nih.gov

Exploitation of Cyanoacetic Acid as a Synthetic Reagent in Related Systems

Cyanoacetic acid serves as a versatile and crucial reagent in organic synthesis, particularly for the formation of carbon-carbon bonds and the introduction of both cyano and carboxylic acid functionalities. chemicalbook.com Its utility is prominently demonstrated in condensation reactions, such as the Knoevenagel condensation, which is instrumental in the synthesis of unsaturated cyano-substituted acids. A common application involves the reaction of a ketone, like cyclohexanone, with cyanoacetic acid. orgsyn.orggoogle.com This reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate (B1210297) or piperidine, and proceeds through a nucleophilic addition of the enolate of cyanoacetic acid to the ketone's carbonyl group, followed by dehydration. orgsyn.orggoogle.com

The initial product is an α,β-unsaturated cyanoacetic acid derivative, for example, cyclohexylidenecyanoacetic acid. orgsyn.org This intermediate is pivotal because it can undergo subsequent decarboxylation, often by heating, to yield an unsaturated nitrile. orgsyn.org In many instances, the decarboxylation of these α,β-unsaturated intermediates leads to the formation of β,γ-unsaturated nitriles, demonstrating a common isomerization pathway. orgsyn.org This sequence provides a reliable method for constructing a carbon framework while incorporating a cyano group, which can later be converted to a carboxylic acid. google.com The versatility of cyanoacetic acid makes it a foundational building block for a wide array of substituted cyclic compounds. chemicalbook.com

| Reagent | Reaction Type | Catalyst | Intermediate Product | Ref. |

| Cyanoacetic Acid | Knoevenagel Condensation | Ammonium Acetate, Piperidine | α,β-Unsaturated Cyanoacetic Acid | orgsyn.org, google.com |

| Cyanoacetic Acid | Building block for drugs | N/A | Amiloride, Sulfadimethoxine | chemicalbook.com |

Techniques for the Introduction and Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and numerous methods exist for its introduction and modification. For the synthesis of cyclohexene carboxylic acids, several key strategies are employed, including the hydrolysis of nitriles, carboxylation of organometallic intermediates, and malonic ester synthesis.

The conversion of a nitrile (cyano group) to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. quora.comlibretexts.org This hydrolysis reaction can be performed under either acidic or basic conditions, typically by heating the nitrile under reflux with an aqueous solution of the acid or base. google.comlibretexts.org

Under acidic conditions (e.g., using dilute hydrochloric acid), the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. libretexts.org This process proceeds through a carboxamide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt. quora.com

Alternatively, alkaline hydrolysis (e.g., using sodium hydroxide (B78521) solution) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This also forms a carboxamide intermediate, which is then hydrolyzed to yield a carboxylate salt and ammonia (B1221849). libretexts.org A final acidification step is required to protonate the carboxylate salt and liberate the free carboxylic acid. libretexts.org This two-step sequence is a reliable method for converting cyanocyclohexene precursors into the desired this compound. google.com

| Hydrolysis Condition | Reagents | Intermediate | Final Product (after workup) | Ref. |

| Acidic | Dilute HCl, Heat | Carboxamide | Carboxylic Acid | quora.com, libretexts.org |

| Alkaline | NaOH solution, Heat | Carboxamide | Carboxylate Salt | libretexts.org |

A powerful method for forming carboxylic acids involves the carboxylation of organometallic intermediates. youtube.com This approach is particularly useful when starting from a halide precursor. The synthesis begins with the formation of an organometallic reagent, such as a Grignard reagent (organomagnesium) or an organolithium compound, by reacting a cyclohexenyl halide with the corresponding metal. youtube.comyoutube.com

Once formed, the organometallic compound, which features a highly nucleophilic carbon atom, is reacted with carbon dioxide (often in the form of dry ice). youtube.comyoutube.com The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a metal carboxylate salt. youtube.com Subsequent acidic workup protonates the carboxylate, yielding the final carboxylic acid. youtube.comyoutube.com This method allows for the direct installation of a carboxylic acid group onto the cyclohexene ring at the position previously occupied by the halogen. While Grignard reagents are effective, they are generally not nucleophilic enough to attack negatively charged functional groups. youtube.com Organolithium compounds, being more reactive, can sometimes react further. youtube.com

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids with specific alkyl substituents. organicchemistrytutor.comorganic-chemistry.org The process begins with a malonic ester, typically diethyl malonate, which has acidic α-hydrogens due to the presence of two adjacent carbonyl groups. chemicalnote.com

The key steps of the synthesis are as follows: organicchemistrytutor.commasterorganicchemistry.com

Enolate Formation: The malonic ester is deprotonated with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comchemicalnote.com

Alkylation: This nucleophilic enolate is then reacted with an appropriate alkyl halide (e.g., a halocyclohexene) in an SN2 reaction. This step forms a new carbon-carbon bond, attaching the cyclohexene ring to the malonic ester framework. organicchemistrytutor.comchemicalnote.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to hydrolysis, typically with aqueous acid and heat. masterorganicchemistry.com This converts both ester groups into carboxylic acids, forming a substituted malonic acid. This intermediate is unstable to heat and readily undergoes decarboxylation (loss of one CO₂ molecule) to yield the final product: a carboxylic acid where the original alkyl halide has been extended by a two-carbon acetic acid unit. organicchemistrytutor.comchemicalnote.com

This synthetic sequence is a robust tool for creating substituted carboxylic acids from simple precursors. organic-chemistry.org

Stereoselective and Regioselective Approaches in the Synthesis of Substituted Cyclohexene Carboxylic Acids

Controlling the stereochemistry and regiochemistry is paramount in the synthesis of complex cyclic molecules. For substituted cyclohexene carboxylic acids, the Diels-Alder reaction stands out as a powerful and widely utilized method for achieving high levels of stereochemical and regiochemical control. acs.orgacs.org This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile to form a six-membered ring. google.com

For instance, the reaction between 1,3-butadiene (the diene) and acrylic acid (the dienophile) directly yields 3-cyclohexene-1-carboxylic acid. google.com The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making the reaction highly stereospecific. The regioselectivity (the orientation of the addition) is also predictable, especially with substituted dienes and dienophiles. Lewis acid catalysts, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃), are often employed to accelerate the reaction and enhance its selectivity. acs.orgacs.orggoogle.com

Beyond the Diels-Alder reaction, modern synthetic chemistry offers other advanced strategies. Tandem cascade reactions, for example, can be initiated by the dehydrogenation of a diol, followed by a redox-neutral cascade that can include a base-mediated orgsyn.orgorganic-chemistry.org-hydride shift to form highly substituted cyclohexene derivatives with excellent chemo- and regioselectivity. acs.orgnih.gov Furthermore, stereoselective routes for introducing substituents at specific positions can be achieved through methods like the ring-opening of bicyclic aziridine (B145994) precursors, which provides functional groups at defined positions relative to existing stereocenters. nih.gov

Catalytic Systems and Advanced Synthetic Protocols in Cyclohexene Carboxylic Acid Chemistry

Modern synthetic methodologies increasingly rely on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of cyclohexene carboxylic acids and their derivatives. These advanced protocols often utilize transition metal catalysts to facilitate transformations that are difficult to achieve through classical methods.

Lewis acids, such as TiCl₄, are frequently used as catalysts in Diels-Alder reactions to enhance the rate and diastereoselectivity in the formation of cyclohexene rings. acs.orgacs.org Transition metals play a diverse role in this field. Palladium catalysts, for example, can be used in domino Heck arylation and alkylation reactions to produce disubstituted cyclohexenes with high enantiomeric ratios. organic-chemistry.org Iridium-based catalysts have been developed for atom-economical tandem reactions, such as the acceptorless dehydrogenation of diols, which triggers a cascade to form functionalized acyl-cyclohexenes. acs.orgnih.gov

Other catalytic systems include:

Ruthenium catalysts for the decarbonylative cyclization of terminal alkynals to efficiently prepare cycloalkenes. organic-chemistry.org

Cobalt-catalyzed regioselective olefin isomerization reactions. organic-chemistry.org

Nickel catalysis for decarboxylative cross-coupling reactions of aliphatic acid anhydrides with vinyl halides. organic-chemistry.org

These catalytic approaches represent the forefront of synthetic chemistry, enabling the construction of complex cyclohexene carboxylic acid frameworks under mild conditions and with high precision. tdl.org

| Catalyst System | Reaction Type | Application/Outcome | Ref. |

| TiCl₄, AlCl₃ (Lewis Acids) | Diels-Alder Reaction | Enhanced rate and stereoselectivity | acs.org, google.com |

| Iridium(I) with Phosphine Ligand | Acceptorless Dehydrogenation Cascade | Synthesis of substituted acyl-cyclohexenes | acs.org, nih.gov |

| Palladium Complexes | Domino Heck Reaction | Synthesis of trans-disubstituted cyclohexenes | organic-chemistry.org |

| Ruthenium Complexes | Decarbonylative Cyclization | Preparation of cycloalkenes from alkynals | organic-chemistry.org |

| Nickel Complexes | Decarboxylative Cross-Coupling | Coupling of acid anhydrides and vinyl halides | organic-chemistry.org |

Reaction Pathways Involving the Cyclohexene Double Bond

The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

The double bond of this compound can be readily reduced to the corresponding saturated cycloalkane derivative through catalytic hydrogenation. This transformation typically involves the use of molecular hydrogen (H₂) in the presence of a transition metal catalyst. The reaction saturates the cyclohexene ring, converting it to a cyclohexane (B81311) ring, yielding 4-cyanocyclohexane-1-carboxylic acid.

Commonly employed catalysts for this type of reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to ensure complete and selective reduction of the double bond without affecting the nitrile or carboxylic acid functionalities. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established industrial process, demonstrating the efficiency of catalytic hydrogenation on six-membered rings. nih.gov

| Catalyst | Typical Conditions | Product | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temp, Ethanol/Methanol | 4-Cyanocyclohexane-1-carboxylic acid | Highly efficient and common for C=C bond hydrogenation. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Room Temp, Acetic Acid | 4-Cyanocyclohexane-1-carboxylic acid | Adams' catalyst; effective under mild conditions. |

| Raney Nickel | H₂ (high pressure), Elevated Temp, Ethanol | 4-Cyanocyclohexane-1-carboxylic acid | Can sometimes lead to reduction of the nitrile group under harsh conditions. |

The double bond in this compound can participate in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, where it acts as the dienophile. numberanalytics.com Such reactions are powerful tools for constructing complex polycyclic molecules with a high degree of stereochemical control. numberanalytics.com

The regioselectivity (the orientation of the addition) and stereoselectivity (the 3D arrangement of the product) of these reactions are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. In this molecule, both the cyano and carboxylic acid groups are electron-withdrawing, which influences the electronic nature of the double bond. The stereochemical outcome of cycloaddition reactions is generally predictable, with the geometry of the reactants determining the product's stereochemistry. numberanalytics.com For instance, in a Diels-Alder reaction, the endo rule often predicts the major diastereomer, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with the double bond to form a five-membered ring. numberanalytics.com These reactions are also known for their high degree of regio- and stereoselectivity. numberanalytics.commdpi.com

| Reaction Type | Reactant | Expected Product Class | Selectivity Control |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Bicyclic carboxylic acid with a nitrile group | Regioselectivity influenced by electronic effects of -CN and -COOH groups. Stereoselectivity often follows the endo rule. numberanalytics.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Bicyclic heterocycle fused to the cyclohexane ring | Regioselectivity and stereoselectivity are determined by the specific dipole and reaction conditions. numberanalytics.comnih.gov |

| [2+2] Cycloaddition | Alkene (photochemically initiated) | Bicyclo[4.2.0]octane derivative | Can be highly regio- and stereoselective, often used in complex molecule synthesis. numberanalytics.com |

The conversion of the cyclohexene ring in cyclohexene carboxylic acids to an aromatic ring is a significant transformation, leading to the synthesis of valuable aromatic carboxylic acids. rsc.org This dehydro-aromatization can be achieved using various oxidative methods.

One effective method involves using sulfuric acid as both a catalyst and an oxidant under mild conditions. rsc.orgrsc.org The proposed mechanism involves protonation of the carboxylic acid, followed by dehydration and elimination steps to introduce a second double bond, forming a cyclohexadiene intermediate. This intermediate then undergoes further oxidation to yield the final aromatic product. rsc.org In the case of this compound, this process would yield 4-cyanobenzoic acid.

Transition metal catalysis, particularly with palladium, also provides a pathway for dehydrogenative aromatization. nih.gov These catalytic systems can facilitate the removal of hydrogen atoms to form the stable aromatic ring system.

| Reagent/Catalyst | Conditions | Product | Mechanistic Insight |

| Sulfuric Acid (H₂SO₄) | Mild heat | 4-Cyanobenzoic acid | Acts as an efficient oxidizing-aromatization reagent, proceeding through dehydration and elimination steps. rsc.orgresearchgate.net |

| Palladium (Pd) Catalysis | Varies (e.g., Pd/C with an oxidant) | 4-Cyanobenzoic acid | Involves multifold C-H activation and dehydrogenation to achieve aromatization. nih.gov |

| Other Oxidants (e.g., I₂, Cu⁰) | Varies | 4-Cyanobenzoic acid | Various traditional oxidative dehydrogenation (ODH) reactions can be employed to form aromatic systems. researchgate.net |

Transformations and Derivatizations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, primarily carboxylic acid derivatives and amines.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. lumenlearning.comlibretexts.org This reaction proceeds in two stages: the initial hydration of the nitrile forms an amide, which can then undergo further hydrolysis to the carboxylic acid. byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the carbon. lumenlearning.comlibretexts.org Nucleophilic attack by water leads to an amide intermediate. libretexts.org Continued heating in the acidic solution hydrolyzes the amide to the corresponding carboxylic acid, yielding cyclohex-3-ene-1,4-dicarboxylic acid and an ammonium salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., heating with NaOH solution), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. libretexts.org Ammonia gas is typically liberated in this process. libretexts.org Acidification of the resulting salt is required to obtain the free carboxylic acid. libretexts.org

| Condition | Intermediate Product | Final Product (after workup) | Key Features |

| Acidic (e.g., H₂SO₄, heat) | 4-Carbamoylcyclohex-1-ene-1-carboxylic acid | Cyclohex-3-ene-1,4-dicarboxylic acid | The reaction produces the free carboxylic acid directly. libretexts.orglibretexts.org |

| Alkaline (e.g., NaOH, heat) | 4-Carbamoylcyclohex-1-ene-1-carboxylic acid | Cyclohex-3-ene-1,4-dicarboxylic acid | Initially forms a carboxylate salt; requires a final acidification step to yield the free acid. libretexts.orglibretexts.org |

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation. This is a fundamental transformation for the synthesis of amines. libretexts.orglibretexts.org

The most common laboratory method for this reduction is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride attack on the resulting imine intermediate. libretexts.org An aqueous workup then protonates the nitrogen to yield the final primary amine, (4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid). libretexts.org Other reagents, such as ammonia borane, have also been shown to effectively reduce a wide range of nitriles to primary amines. organic-chemistry.org

| Reagent | Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous workup | (4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid) | A powerful and common reducing agent for nitriles; reaction is highly exothermic. libretexts.orglibretexts.org |

| Catalytic Hydrogenation (e.g., Raney Ni, Rh/Al₂O₃) | High pressure H₂, often with NH₃ | (4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid) | Industrial method; ammonia is often added to suppress the formation of secondary amines. |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst needed | (4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid) | An environmentally benign option that tolerates many functional groups. organic-chemistry.org |

Nucleophilic and Electrophilic Reactions Involving the Cyano Group

The cyano (nitrile) group of this compound is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org Consequently, the cyano group can undergo a variety of nucleophilic addition reactions. openstax.orgebsco.com

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org Subsequent proton transfer and tautomerization yield the amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile. openstax.org This forms an imine anion, which upon protonation gives a hydroxy imine that tautomerizes to an amide. openstax.org The amide is then hydrolyzed to a carboxylate ion. openstax.org

Reduction: The cyano group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org Subsequent workup with water protonates the resulting dianion to yield the primary amine. openstax.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can react with the cyano group to form ketones after hydrolysis. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed in an aqueous workup to yield a ketone. libretexts.org

A summary of potential nucleophilic reactions at the cyano group is presented below.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a defining feature of this compound, and its reactivity is central to the synthesis of various derivatives. The chemistry of this group is dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. More contemporary methods utilize activating agents to facilitate the reaction under milder conditions. For instance, potassium hexafluorophosphate (B91526) (KPF₆) has been shown to promote the esterification of a wide range of carboxylic acids with alcohols, providing good to excellent yields. nih.govresearchgate.net Other methods employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The formation of amides from the carboxylic acid moiety typically requires the activation of the carboxyl group to overcome the low reactivity of amines with free carboxylic acids. Direct amidation can be achieved at high temperatures, but this is often not feasible for complex molecules. mdpi.com Boron-based catalysts have been developed for direct amidation under milder conditions. mdpi.com Alternatively, the carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride or anhydride, which then readily reacts with an amine. nih.gov KPF₆ has also been reported as an effective mediator for the synthesis of amides from carboxylic acids and amines. nih.govresearchgate.net

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent/Catalyst | Description |

| Esterification | H₂SO₄, Alcohol (Fischer) | Acid-catalyzed reaction, often requires heat. |

| Esterification | KPF₆, Alcohol | A novel, green method for ester synthesis. nih.gov |

| Esterification | DCC, DMAP, Alcohol | Mild conditions, effective for sensitive substrates. researchgate.net |

| Amidation | Boron-based catalysts, Amine | Enables direct amidation under milder conditions. mdpi.com |

| Amidation | KPF₆, Amine | Provides good to excellent yields of amides. nih.gov |

To enhance the electrophilicity of the carbonyl carbon for nucleophilic acyl substitution, the carboxylic acid group of this compound can be converted into more reactive derivatives like acyl halides and acid anhydrides.

Acyl Halides: Acyl halides, particularly acid chlorides, are among the most reactive carboxylic acid derivatives. pressbooks.pub They are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). pressbooks.pubyoutube.com These reagents effectively replace the hydroxyl group with a halide, which is an excellent leaving group.

Acid Anhydrides: Acid anhydrides can be prepared by reacting a carboxylic acid with an acid chloride. masterorganicchemistry.comlibretexts.org This reaction often uses a weak base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pub Alternatively, two molecules of a carboxylic acid can undergo a condensation reaction, typically at high temperatures with a dehydrating agent, to form a symmetric anhydride. youtube.com

The conversion of the carboxylic acid to its derivatives like esters and amides often requires "activation" because the hydroxyl group is a poor leaving group. The formation of acyl halides and anhydrides, as discussed above, represents a primary activation strategy. pressbooks.pub These highly reactive intermediates can then be used to synthesize other derivatives under mild conditions. pressbooks.pub

Other activation strategies include the use of coupling reagents.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by nucleophiles like alcohols or amines. researchgate.net

Formamide-catalyzed activation: A cost-effective method involves using cyanuric chloride as a promoter in the presence of a formamide (B127407) catalyst to transform carboxylic acids into acid chlorides, amides, or esters. nih.gov

Triazine derivatives: Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can be used to form active 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, which serve as efficient acylating agents. researchgate.net

These strategies are crucial for performing reactions under conditions that are compatible with other functional groups in the molecule.

Chemoselectivity and Functional Group Compatibility in Complex Transformations

The structure of this compound contains three distinct functional groups: a cyano group, a carboxylic acid, and a carbon-carbon double bond. In complex multi-step syntheses, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount. nih.gov The choice of reagents and reaction conditions determines which part of the molecule will react. nih.gov

Reactions at the Carboxylic Acid: The carboxylic acid can be selectively targeted in the presence of the nitrile and alkene. For example, esterification under acidic conditions (Fischer esterification) would likely not affect the other two groups. Similarly, conversion to an acid chloride using SOCl₂ is specific to the carboxylic acid. youtube.com

Reactions at the Cyano Group: Strong reducing agents like LiAlH₄ would reduce both the carboxylic acid and the cyano group. However, selective reduction of the nitrile might be possible using catalytic hydrogenation under specific conditions, although the alkene is also susceptible to reduction. Hydrolysis of the nitrile to an amide or carboxylic acid requires harsh conditions (strong acid or base and heat) which could potentially affect other parts of the molecule.

Reactions at the Alkene: The double bond can undergo reactions like hydrogenation, halogenation, or epoxidation. For instance, catalytic hydrogenation (e.g., with H₂/Pd-C) would likely reduce the double bond, and potentially the nitrile, depending on the conditions. Selective C-H functionalization at positions adjacent to the existing functional groups is also a possibility, offering pathways to more complex carbocycles. nih.gov

Achieving high chemoselectivity often requires the use of protecting groups or carefully chosen reaction conditions (e.g., temperature, solvent, catalyst). nih.gov For example, to react specifically at the cyano group, the more acidic carboxylic acid might first be converted to an ester to prevent interference. The relative reactivity of the functional groups allows for a range of selective transformations, making this compound a potentially valuable building block in organic synthesis.

Strategic Modifications at the Carboxylic Acid Position

The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amidation, to produce a library of related compounds.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For more sensitive substrates or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to facilitate ester formation under milder conditions. organic-chemistry.org This method is known to suppress side product formation and provide good yields. organic-chemistry.org

Amide Formation: The synthesis of amides from the carboxylic acid moiety introduces a key functional group prevalent in biologically active molecules. Direct reaction with an amine is often challenging and requires high temperatures. A more practical approach involves activating the carboxylic acid first. Reagents like dicyclohexylcarbodiimide (DDC) can be used as dehydrating agents to facilitate the coupling of a carboxylic acid with an amine. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. organic-chemistry.org When the side product is an acid, as in the case of using an acyl chloride, it is common to use an excess of the amine or add a non-nucleophilic base to neutralize it. youtube.com

| Transformation | Reagents | Description |

|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification: A classic acid-catalyzed equilibrium reaction. masterorganicchemistry.com |

| Esterification | Alcohol (e.g., ROH), DCC, DMAP | Steglich Esterification: A mild method suitable for sterically hindered substrates. organic-chemistry.org |

| Amide Formation | Amine (e.g., RNH₂), Dehydrating Agent (e.g., DDC) | Direct coupling of the acid and amine facilitated by a dehydrating agent. youtube.com |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | Conversion to a reactive acyl chloride intermediate followed by reaction with an amine. organic-chemistry.org |

Conversion of the Nitrile Group to Alternative Functionalities

The nitrile or cyano group is a versatile functional handle that can be transformed into a variety of other important functionalities, including primary amines, amides, and carboxylic acids. beilstein-journals.orgresearchgate.net

Reduction to Primary Amines: The most common transformation of a nitrile is its reduction to a primary amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. libretexts.org Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.orgacsgcipr.org These methods provide a direct route to the corresponding aminomethyl derivative. acsgcipr.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can undergo hydrolysis under acidic or basic conditions. Partial hydrolysis, often achieved with acid or base in the presence of a controlled amount of water, yields a primary amide. More vigorous or prolonged heating under aqueous acidic or basic conditions leads to complete hydrolysis, converting the nitrile group into a carboxylic acid. google.com This transformation would yield a dicarboxylic acid derivative from the parent molecule.

| Target Functionality | Reagents and Conditions | Description |

|---|---|---|

| Primary Amine | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Exhaustive reduction using a strong hydride reagent. libretexts.org |

| Primary Amine | H₂, Metal Catalyst (Pd, Pt, or Ni) | Catalytic hydrogenation, often requiring elevated temperature and pressure. libretexts.org |

| Amide | H₃O⁺ or OH⁻, H₂O (controlled) | Partial hydrolysis of the nitrile group. |

| Carboxylic Acid | H₃O⁺ or OH⁻, H₂O, Heat | Complete hydrolysis under more forceful conditions. google.com |

Functionalization of the Cyclohexene Ring System for Structural Diversification

The double bond within the cyclohexene ring is a key site for reactions that can introduce new functional groups and stereocenters, leading to significant structural diversification. Common reactions include epoxidation and dihydroxylation. nus.edu.sg

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction adds a single oxygen atom across the double bond, forming a three-membered oxirane ring. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to yield a range of disubstituted cyclohexane derivatives.

Dihydroxylation: The double bond can be converted into a vicinal diol (a glycol) through dihydroxylation. This transformation can be performed with stereochemical control. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, is typically achieved using osmium tetroxide (OsO₄) or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). chemistrysteps.comwikipedia.org Anti-dihydroxylation, where the hydroxyl groups are added to opposite faces, is accomplished via a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.com

| Reaction | Typical Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Syn addition of oxygen |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Vicinal Diol | Syn addition of -OH groups wikipedia.org |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Vicinal Diol | Syn addition of -OH groups chemistrysteps.com |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti addition of -OH groups chemistrysteps.com |

Synthesis of Polyfunctionalized Olefins from Related Cyano Compounds

The structural framework of cyanocyclohexene derivatives can serve as a precursor for the synthesis of highly substituted and polyfunctionalized olefins. While specific examples starting directly from this compound are not extensively documented, general methodologies for creating complex olefins from related cyano-containing building blocks are well-established. For instance, copper-catalyzed reactions have been developed for the synthesis of α-cyano functionalized tetra-substituted olefins from simpler starting materials. researchgate.net Furthermore, zirconocene (B1252598) complexes have been used to mediate the synthesis of multi-substituted olefins, which can then undergo subsequent coupling reactions to install additional diversity. researchgate.net These strategies highlight the potential to use the cyanocyclohexene core as a scaffold, where ring-opening or rearrangement reactions could lead to complex acyclic polyfunctionalized olefins.

Structure-Activity Relationship (SAR) Studies in Related Cyclohexene Carboxylic Acid Derivatives

Structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. numberanalytics.com By analyzing SAR, researchers can identify which parts of a molecule are essential for its function and guide the design of new compounds with improved properties. numberanalytics.comnih.gov

Studies on compounds containing the cyclohexene carboxylic acid moiety have provided valuable SAR insights. For example, in a series of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid scaffold, the presence of the double bond in the cyclohexene ring was found to increase the antiproliferative activity compared to their saturated cyclohexane counterparts. mdpi.com The nature of substituents on other parts of the molecule also significantly influenced biological outcomes, such as anti-inflammatory and antimicrobial activity. mdpi.comnih.gov In another study focused on STAT3 inhibitors, replacing a cyclohexyl group with other cyclic systems or adding substituents like fluorine atoms resulted in compromised inhibitory potency, indicating the specific nature of the cyclohexyl ring was important for activity. nih.gov Similarly, research on an anticancer compound, ZJ-101, which contains a cyclohexenyl group, showed that replacing this ring with a phenyl group led to a significant loss of activity. nih.gov This suggests that the conformation and stereochemistry of the cyclohexene ring are crucial for its biological function. nih.gov These findings underscore the importance of the cyclohexene ring system in modulating the biological activity of these derivatives.

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Cyclohexene Ring Unsaturation | Presence of a double bond in the ring. | Increased antiproliferative activity compared to saturated analogs. | mdpi.com |

| Cyclohexyl Ring Substitution | Replacement of a cyclohexyl group with other cyclic moieties. | Decreased STAT3-inhibitory potency. | nih.gov |

| Cyclohexenyl Ring Moiety | Replacement of a cyclohexenyl ring with a phenyl group. | Significant loss of anticancer activity. | nih.gov |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Cyanocyclohex-3-ene-1-carboxylic acid is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the very broad O–H stretching band of the carboxylic acid group, which typically appears in the 3300–2500 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com This broadness is a result of intermolecular hydrogen bonding, which forms stable dimers in the condensed phase. orgchemboulder.comspectroscopyonline.com Superimposed on this broad signal are the sharper C-H stretching absorptions.

The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors like dimerization. The nitrile group (C≡N) exhibits a characteristic stretching vibration in the 2260-2220 cm⁻¹ range, which is typically of medium intensity. The presence of the cyclohexene (B86901) ring is confirmed by the C=C stretching vibration, usually found around 1650 cm⁻¹, and the vinylic =C-H stretching bands, which appear above 3000 cm⁻¹. Finally, the C–O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Alkene | C=C Stretch | ~1650 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The most downfield signal is expected for the acidic proton of the carboxylic acid (O-H), typically appearing between 10-12 ppm as a broad singlet. libretexts.org The two vinylic protons on the C=C double bond of the cyclohexene ring would resonate in the 5.5-6.0 ppm region. The protons on the carbons alpha to the carbonyl group (H-1) and the nitrile group (H-6) would be deshielded and are expected to appear in the 2.5-3.5 ppm range. The remaining aliphatic protons on the ring would produce signals in the 1.5-2.5 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the 160-180 ppm range. libretexts.orgwisc.edu The carbon of the nitrile group typically appears around 110-120 ppm. oregonstate.edu The two sp² hybridized carbons of the alkene double bond are expected in the 120-140 ppm region. The sp³ carbons of the cyclohexene ring would resonate in the 20-50 ppm range, with the carbons directly attached to the electron-withdrawing cyano and carboxyl groups (C-1 and C-6) appearing further downfield within this range.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment. COSY would reveal the coupling relationships between adjacent protons, confirming the connectivity within the cyclohexene ring. HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 | 160 - 180 |

| -C≡N | - | 110 - 120 |

| C1-H | ~2.5 - 3.0 | ~40 - 50 |

| C2-H₂ | ~2.0 - 2.5 | ~25 - 35 |

| C3-H | ~5.5 - 6.0 | ~120 - 130 |

| C4-H | ~5.5 - 6.0 | ~125 - 135 |

| C5-H₂ | ~2.0 - 2.5 | ~25 - 35 |

The relative stereochemistry of the substituents at the C-1 and C-6 positions (i.e., whether they are cis or trans to each other) can be determined using advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

If the molecule has a cis configuration, a NOESY or ROESY experiment would show a cross-peak between the proton at C-1 and the proton at C-6, indicating they are on the same face of the ring. Conversely, the absence of such a cross-peak would strongly suggest a trans configuration, where the protons are on opposite faces and too far apart for a significant Nuclear Overhauser Effect. For chiral, non-racemic samples, specialized chiral solvating agents can be used to differentiate enantiomers by inducing separate signals in the NMR spectrum. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule by measuring electronic transitions. The chromophores in this compound are the carbon-carbon double bond (C=C), the carbonyl group (C=O), and the nitrile group (C≡N).

The isolated C=C double bond is expected to undergo a π→π* transition, typically absorbing in the far UV region, around 170-190 nm. The carbonyl group of the carboxylic acid can undergo two types of transitions: a high-energy π→π* transition below 200 nm and a lower-energy, weak-intensity n→π* transition, which is formally allowed but often weak, appearing around 270-300 nm. masterorganicchemistry.com Similarly, the nitrile group can exhibit a weak n→π* transition at a shorter wavelength. Because these chromophores are not conjugated, the absorption maxima (λmax) are expected to be relatively simple and characteristic of the individual functional groups.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| C=C | π→π* | ~170 - 190 |

| C=O | n→π* | ~270 - 300 (weak) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₉NO₂), the molecular weight is 151.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151.

The fragmentation of the molecular ion would provide further structural evidence. Key fragmentation pathways for carboxylic acids include the alpha-cleavage of bonds adjacent to the carbonyl group. libretexts.org This would lead to characteristic losses:

Loss of the hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak at m/z = 134.

Loss of the carboxyl group (•COOH): Resulting in an [M-45]⁺ peak at m/z = 106. libretexts.org

Another significant fragmentation could involve the loss of the cyano group (•CN), leading to an [M-26]⁺ peak at m/z = 125. The cyclohexene ring itself can undergo a retro-Diels-Alder reaction, breaking the ring into smaller charged or neutral fragments, which can further aid in structural confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]⁺ | Molecular Ion |

| 134 | [M - OH]⁺ | α-cleavage |

| 125 | [M - CN]⁺ | α-cleavage |

Application of Specialized Spectroscopic Techniques for Complex Structural Analysis

For molecules with complex structures or stereochemistry, more specialized techniques may be employed. While the primary structure of this compound can be elucidated with the standard methods described above, further characterization could involve:

Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA): These techniques provide information about the absolute configuration of chiral molecules by measuring the differential absorption or scattering of left and right circularly polarized light. They would be invaluable for assigning the absolute stereochemistry of a specific enantiomer of the compound.

Solid-State NMR (ssNMR): For crystalline samples, ssNMR can provide detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Spectroscopy: Quantum chemical calculations, such as Density Functional Theory (DFT), are often used in tandem with experimental spectroscopy. diva-portal.org By predicting the IR, NMR, and UV-Vis spectra of potential isomers, researchers can compare the calculated data with experimental results to confirm the correct structure and stereochemistry with a high degree of confidence.

These advanced methods, while not always necessary for initial identification, provide a deeper level of structural understanding that is crucial in fields like natural product synthesis and medicinal chemistry.

Computational and Theoretical Chemistry Studies of 6 Cyanocyclohex 3 Ene 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

There are no published studies that have employed quantum chemical calculations to determine the optimized molecular geometry and explore the conformational landscape of 6-Cyanocyclohex-3-ene-1-carboxylic acid. Such studies would typically involve methods like Density Functional Theory (DFT) to identify the most stable chair, boat, and twist-boat conformations, and to quantify the energetic differences between them. The interplay of the cyano and carboxylic acid substituents on the ring's puckering and their axial versus equatorial preferences remains an open question for theoretical investigation.

Electronic Structure Investigations and Bonding Characteristics

Detailed analyses of the electronic structure and bonding characteristics of this compound are not available in the current body of scientific literature. Investigations using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would provide valuable insights into the nature of the chemical bonds, charge distribution, and hyperconjugative interactions within the molecule. The electronic influence of the electron-withdrawing cyano and carboxylic acid groups on the cyclohexene (B86901) ring is a key area that awaits exploration.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

No theoretical predictions of the spectroscopic parameters for this compound have been reported. Computational methods are routinely used to calculate vibrational frequencies (IR), nuclear magnetic shielding constants (NMR chemical shifts), and electronic transition energies (UV-Vis spectra). nih.gov Such theoretical data, when compared with experimental spectra, can aid in the structural elucidation and characterization of the compound. jetir.org The absence of these theoretical predictions means that a valuable tool for understanding the molecule's spectroscopic signatures is currently unavailable.

Elucidation of Reaction Mechanisms through Computational Modeling

The mechanisms of chemical reactions involving this compound have not been elucidated through computational modeling. Theoretical studies could be employed to map the potential energy surfaces of reactions such as additions to the double bond, transformations of the cyano and carboxylic acid groups, or Diels-Alder reactions. These models are instrumental in identifying transition states, intermediates, and reaction pathways, thereby providing a molecular-level understanding of the reactivity.

Energetic and Thermodynamic Analyses of Chemical Transformations

There is a lack of research on the energetic and thermodynamic aspects of chemical transformations involving this compound. Computational chemistry provides powerful tools to calculate reaction enthalpies, activation energies, and Gibbs free energies, which are crucial for predicting the feasibility and spontaneity of chemical processes. Without such studies, the thermodynamic profile of reactions involving this compound remains unknown.

Computational Studies on Regioselectivity and Stereoselectivity in Reactions

No computational studies have been conducted to predict or explain the regioselectivity and stereoselectivity of reactions involving this compound. Theoretical models are particularly useful in understanding why a reaction favors one constitutional isomer or stereoisomer over another. rsc.orgmdpi.com For a molecule with multiple functional groups and stereocenters like this compound, such studies would be invaluable for predicting and controlling reaction outcomes in synthetic applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Versatile Synthetic Intermediates for Complex Organic Molecules

Information regarding the specific use of 6-Cyanocyclohex-3-ene-1-carboxylic acid as a versatile synthetic intermediate for constructing complex organic molecules is not detailed in the available scientific literature. The bifunctional nature of the molecule, containing both a nitrile and a carboxylic acid group, alongside a reactive alkene, theoretically positions it as a potentially useful building block. However, specific examples and documented reaction pathways leading to complex molecular architectures originating from this precise compound are not readily found.

Role as Precursors for Biologically Active Compounds and Pharmaceutically Relevant Scaffolds

While many derivatives of cyclohexene (B86901) carboxylic acid are explored for their biological activities, direct evidence linking this compound as a precursor to specific biologically active compounds or pharmaceutically relevant scaffolds is sparse. Database entries identify the compound, but detailed studies on its conversion into molecules with demonstrated pharmacological effects are not presently available.

Applications in the Development of Catalytic Systems and Ligand Design

There is no specific information in the reviewed literature that documents the application of this compound in the development of catalytic systems or in ligand design. Although carboxylic acids can be employed in asymmetric catalysis, the role of this particular cyano-substituted cyclohexene derivative has not been a subject of published research.

Integration into Polymer Chemistry and Advanced Material Science (as Building Blocks or Functional Modifiers)

The potential integration of this compound into polymer chemistry or its use in advanced material science is not described in the available literature. Carboxylic acids and nitriles can serve as functional groups for polymerization or material modification, but the specific use of this compound as a monomer, building block, or functional modifier has not been reported.

Green Chemistry Aspects in the Synthesis and Application of Related Compounds

Specific green chemistry methodologies focused on the synthesis or application of this compound are not documented. General principles of green chemistry aim to develop more environmentally benign processes for the synthesis of all chemical compounds, but tailored reports for this specific molecule are not available.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Cyanocyclohexene Carboxylic Acids

The primary route for synthesizing the cyclohexene (B86901) core is the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. sigmaaldrich.com Future research will likely focus on creating sustainable and efficient variations of this reaction to produce 6-cyanocyclohex-3-ene-1-carboxylic acid and its derivatives. This involves the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene (B125203), with a dienophile containing both a cyano and a carboxylic acid group.

A significant trend in chemical synthesis is the utilization of bio-based starting materials. rsc.orgresearchgate.net For instance, muconic acid and fumaric acid, both derivable from sugars, can be used in Diels-Alder reactions to create cyclohexene frameworks. rsc.org Similarly, isoprene (B109036) and acrylic acid, which can be sourced from biomass, are precursors for cyclohexene carboxylic acids. researchgate.net The development of catalytic systems that promote these reactions under mild, solvent-free conditions is a key goal to enhance the environmental friendliness of the synthesis. cardiff.ac.uk

Current research also investigates dehydro-aromatization reactions of cyclohexene carboxylic acids to produce important aromatic compounds like terephthalic acid, a crucial monomer for polymers. researchgate.net This highlights the potential for cyanocyclohexene carboxylic acids to serve as intermediates in the synthesis of a wider range of aromatic compounds.

Exploration of Under-investigated Reactivity Patterns and Selectivities

The bifunctional nature of this compound presents a rich landscape for exploring selective chemical transformations. The nitrile and carboxylic acid groups, along with the alkene functionality, can be manipulated independently or in concert to generate a diverse array of derivatives.

The nitrile group is a versatile functional handle. It is known to be a prerequisite for high binding affinity in certain biological targets and can be incorporated into pharmaceuticals to improve their pharmacokinetic profiles. core.ac.uknih.gov Future work could explore the selective hydrolysis of the nitrile to an amide or a carboxylic acid, or its reduction to a primary amine, leading to aminomethyl-cyclohexene carboxylic acid derivatives. These derivatives have potential applications in pharmaceuticals, as seen with tranexamic acid, which is produced from a related cyanocyclohexane carboxylic acid intermediate. google.com

The carboxylic acid group allows for the formation of esters, amides, and other acid derivatives, enabling the attachment of this molecular scaffold to other molecules of interest. The double bond in the cyclohexene ring is also a site for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation. The interplay between the three functional groups could lead to complex and stereochemically rich molecules. For instance, intramolecular reactions could be designed to create novel bicyclic structures.

Advancements in Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. escholarship.org For the synthesis of this compound, computational models can be employed to predict the regio- and stereoselectivity of the Diels-Alder reaction. chemrxiv.org The distortion/interaction model is a powerful computational tool used to analyze the activation barriers of cycloaddition reactions, providing insights into what makes certain reactions more favorable than others. scispace.com

These computational studies can guide the rational design of catalysts and reaction conditions to favor the desired isomer of this compound. For example, the effect of Lewis acid catalysts on the frontier molecular orbitals of the diene and dienophile can be modeled to predict how the catalyst will influence the reaction's speed and selectivity. mdpi.com Furthermore, computational methods can be used to study the reaction mechanisms of subsequent transformations of the functional groups, helping to design more efficient and selective synthetic routes to its derivatives. arxiv.org

Expanding Applications in Specialized Chemical and Biological Fields

While direct applications of this compound are not yet established, the known biological activities of related cyclohexene and nitrile-containing compounds suggest significant potential. Cyclohexene derivatives have been investigated for a range of pharmacological activities, including as anti-inflammatory, analgesic, antimicrobial, and antitumor agents. nus.edu.sgazjm.orgresearchgate.net The nitrile functional group is present in numerous FDA-approved drugs and is recognized for its ability to act as a hydrogen bond acceptor and to modulate the electronic properties of a molecule. nih.govrcsi.comwikipedia.org

Future research should therefore focus on the synthesis and biological screening of a library of derivatives of this compound. This could lead to the discovery of novel therapeutic agents. The bifunctional nature of the molecule also makes it an attractive candidate for the development of chemical probes and bifunctional molecules for chemical biology applications. nih.gov These molecules can be designed to interact with two different biological targets simultaneously, leading to novel mechanisms of action.

Design of New Functional Materials Incorporating the this compound Motif

The rigid cyclohexene scaffold combined with the polar nitrile and carboxylic acid groups makes this compound a promising building block for the synthesis of new functional materials. The carboxylic acid can be used to incorporate the molecule into polyesters or polyamides, potentially imparting unique properties to the resulting polymers. The nitrile group can also participate in polymerization reactions or be used to modify the surface properties of materials.

The potential for this molecule to serve as a monomer or a cross-linking agent in the creation of novel polymers, resins, or hydrogels is an exciting area for future investigation. For instance, the Diels-Alder reaction itself can be used as a "click" reaction to form cross-linked hydrogels without the need for a catalyst. sigmaaldrich.com The incorporation of the cyanocyclohexene motif could introduce desirable thermal or mechanical properties to these materials.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-cyanocyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves functionalizing cyclohexene scaffolds via cyanidation and carboxylation. For example, analogous compounds like 3-cyclohexene-1-carboxylic acid are synthesized via cyclization using acidic catalysts (e.g., BF₃·Et₂O) to stabilize intermediates . For the cyanide group, nucleophilic substitution or nitrile addition under controlled pH (4–6) is recommended. Purity optimization requires monitoring reaction progress via HPLC or GC-MS, with purification by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., density functional theory) to confirm stereochemistry and substituent positions. For example, cyclohexene derivatives often show characteristic olefinic proton shifts at δ 5.5–6.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₈H₉NO₂), with fragmentation patterns analyzed against databases like PubChem .

- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound’s stability is influenced by:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis of the nitrile group.

- Temperature : Long-term storage at –20°C in amber vials minimizes thermal degradation and photoisomerization of the cyclohexene ring .

- Analytical Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like cyclohexene-diols or carboxylic acid dimers .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the stereoelectronic effects of the nitrile group in reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For example, the nitrile’s electron-withdrawing effect may stabilize intermediates in Diels-Alder reactions, but conflicting experimental results (e.g., regioselectivity shifts) require comparing activation energies across substituent positions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to explain discrepancies in reaction rates .

Q. What strategies mitigate side reactions during derivatization of this compound into amides or esters?

- Methodological Answer :

- Activation of Carboxylic Acid : Use carbodiimides (e.g., EDC/DCC) with catalytic DMAP to form active esters, reducing unintended cyclization.

- Protection of Nitrile : Temporarily convert the nitrile to a protected amine (e.g., Strecker synthesis) to prevent nucleophilic interference .

- Kinetic Control : Optimize stoichiometry (1:1.2 molar ratio of acid to nucleophile) and low temperatures (0–5°C) to favor amide/ester formation over decarboxylation .

Q. How do researchers reconcile conflicting spectral data for diastereomers of this compound?

- Methodological Answer :